4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromopyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[3,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the amino group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the bromine atom.
1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl-: Another pyrazolo[3,4-d]pyrimidine derivative with different substituents
Uniqueness
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is unique due to the presence of both the amino and bromo substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
CAS No. |
353484-84-1 |
---|---|
Molecular Formula |
C5H4BrN5O |
Molecular Weight |
230.02 g/mol |
IUPAC Name |
4-amino-3-bromo-2,7-dihydropyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C5H4BrN5O/c6-2-1-3(7)8-5(12)9-4(1)11-10-2/h(H4,7,8,9,10,11,12) |
InChI Key |
JGUGXYKHUOCOMF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1NC(=O)N=C2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.